N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide
Overview
Description
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide is a chemical compound that belongs to the class of thiazolidine derivatives. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The presence of the 5-methylhexan-2-yl substituent adds to the complexity and uniqueness of this molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylhexan-2-amine with thiazolidine-4-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, purification methods such as recrystallization or chromatography may be used to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group in the carboxamide to an amine, resulting in the formation of secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidine ring or the carboxamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted thiazolidine derivatives.
Scientific Research Applications
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide can be compared with other similar compounds, such as:
N-(5-methylhexan-2-yl)acetamide: This compound has a similar structure but lacks the thiazolidine ring, which may result in different chemical and biological properties.
N-(1,4-dimethylpentyl)-acetoacetamide: This compound also contains a carboxamide group but differs in the substituents attached to the amide nitrogen and the presence of an acetoacetate moiety.
The uniqueness of this compound lies in its thiazolidine ring and the specific substituents attached to it, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(5-methylhexan-2-yl)-1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2OS/c1-8(2)4-5-9(3)13-11(14)10-6-15-7-12-10/h8-10,12H,4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQPNCXOMFYSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(C)NC(=O)C1CSCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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